Peonidin-3-glucoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many fruits and vegetables. This compound is primarily derived from various plant sources, particularly those with purple pigmentation. It is classified under the group of glycosylated anthocyanins, specifically as a 3-O-glucoside of peonidin.
Peonidin-3-glucoside belongs to the class of anthocyanins, which are water-soluble pigments. It is specifically categorized as a glycosylated anthocyanin due to the presence of a glucose molecule attached to the peonidin structure. Its molecular formula is , and it has a molar mass of approximately 463.1240 g/mol .
The synthesis of peonidin-3-glucoside can be achieved through various extraction and purification techniques from plant sources. A common method involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry for identification and quantification.
Technical Details:
The molecular structure of peonidin-3-glucoside consists of a central anthocyanin core derived from peonidin, which is glycosylated at the 3-position with a glucose moiety. This structural configuration contributes to its stability and solubility in aqueous solutions.
The molecular weight of peonidin-3-glucoside is g/mol, with a chemical formula of . Mass spectrometry data typically shows a parent ion peak at and fragment ions corresponding to the loss of glucose .
Peonidin-3-glucoside participates in various chemical reactions typical of anthocyanins, including hydrolysis, oxidation, and complexation with metal ions. These reactions can affect its stability and bioactivity.
Technical Details:
Peonidin-3-glucoside exhibits various biological activities attributed to its antioxidant properties. It scavenges free radicals and may modulate cellular signaling pathways involved in inflammation and oxidative stress.
The mechanism often involves:
Relevant data indicates that stability can be enhanced by encapsulation techniques or by using stabilizing agents during formulation .
Peonidin-3-glucoside has several scientific uses:
Peonidin-3-glucoside (Pn3G) is an O-methylated anthocyanidin monoglucoside belonging to the flavonoid class. Its core structure consists of a peonidin aglycone (3',5,7-trihydroxy-4'-methoxyflavylium) glycosidically bonded to a single β-D-glucose molecule at the C3 position of the C-ring. The methylation at the 3'-position of the B-ring differentiates peonidin from its precursor cyanidin and significantly influences its spectral properties and chemical stability [2] [3] [7].
The systematic IUPAC name is 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ⁴-chromen-1-ylium, reflecting the protonated chromenylium cation at acidic pH, the glucopyranosyl configuration, and the positions of hydroxyl and methoxyl substituents. The chloride salt form (commonly isolated) has the molecular formula C₂₂H₂₃O₁₁Cl and a molecular weight of 498.9 g/mol [5] [7] [8]. The glucose moiety adopts a stable chair conformation, with the glycosidic bond configuration (β-linkage) confirmed via NMR spectroscopy [7].
Property | Value/Descriptor |
---|---|
CAS Registry Number | 6906-39-4 (chloride salt) |
IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ⁴-chromen-1-ylium |
Chemical Formula | C₂₂H₂₃O₁₁⁺ (cation), C₂₂H₂₃O₁₁Cl (chloride) |
Common Synonyms | Peonidin 3-O-β-glucoside, Oxycoccicyanin, 3'-O-Methylcyanidin 3-O-glucoside |
Pn3G is highly water-soluble due to its glucosyl moiety and positive charge in acidic conditions, with predicted solubility of approximately 0.42 g/L [7] [8]. It exhibits limited solubility in non-polar organic solvents but dissolves in polar solvents like dimethyl sulfoxide (DMSO) and methanol. The compound is isolated as a dark red to purple crystalline or powdered solid [5] [8].
Its stability is markedly pH-dependent. The flavylium cation form (red) predominates under acidic conditions (pH < 3), while hydration reactions lead to colorless hemiketals at neutral pH, and quinoidal bases (blue/violet) form under mildly acidic to neutral conditions. Degradation is accelerated by heat (>40°C), light exposure, and neutral/alkaline pH. Long-term storage requires darkness and temperatures below -5°C to prevent hydrolysis of the glycosidic bond or oxidation [5] [8] [9]. The monoisotopic molecular mass is 463.124036578 Da for the cation (C₂₂H₂₃O₁₁⁺), while the chloride salt has an average molecular weight of 498.87 g/mol [5] [7].
Property | Value/Condition |
---|---|
Molecular Weight | 463.4114 g/mol (cation), 498.87 g/mol (chloride salt) |
Appearance | Dark red to purple solid powder |
Solubility | High in water (acidic pH), DMSO; Low in non-polar solvents |
Stability | Degrades >40°C; Light-sensitive; Stable at pH < 3; Store dry, dark, -20°C long-term |
Melting Point | Not determined (decomposes) |
Glycosylation profoundly enhances anthocyanin stability, solubility, and bioavailability compared to aglycones. Pn3G exemplifies 3-O-monoglucosylation, the most common and biologically significant glycosylation pattern in higher plants. The glucose moiety at C3 stabilizes the molecule via intramolecular stacking and reduces susceptibility to nucleophilic water attack. Comparative studies indicate monoglucosides like Pn3G generally exhibit higher gastric absorption rates than diglycosides (e.g., rutinosides or sophorosides) due to interactions with membrane transporters like bilitranslocase [2] [9].
While glucose dominates anthocyanin glycosylation, other sugars (galactose, arabinose, rhamnose, xylose) occur at C3 or form di- and trisaccharides. Peach (Prunus persica) studies reveal tissue-specific glycosylation: cyanidin-3-glucoside (Cy-3-glu) and peonidin-3-glucoside (Pn-3-glu) dominate in flowers and fruits, whereas cyanidin-3-rutinoside (Cy-3-rut) is prominent in leaves [2]. Crucially, the nature of the sugar impacts bioactivity. For instance, anthocyanins with pentose sugars (arabinose, xylose) demonstrate higher apical-to-basolateral transport efficiency across gastric epithelium models compared to hexose glucosides [9]. Furthermore, Pn3G's glucoside enables specific recognition by UDP-glucose:flavonoid glycosyltransferases (UFGTs), such as PpUGT78A1/A2 in peach, which exhibit substrate specificity for anthocyanidin 3-O-glucosylation [2].
Anthocyanin | Glycosylation Pattern | Common Plant Sources | Functional Impact |
---|---|---|---|
Peonidin-3-glucoside (Pn3G) | C3-O-monoglucoside | Grapes, Purple corn, Cranberries | Enhanced stability & gastric transport |
Cyanidin-3-rutinoside | C3-O-rutinoside (rham+glu) | Peach leaves, Berries | Reduced membrane transport efficiency |
Cyanidin-3-galactoside | C3-O-monogalactoside | Peach flowers | Altered bilitranslocase affinity |
Pelargonidin-3,5-diglucoside | C3,C5-O-diglucoside | Strawberries, Radish | Increased steric hindrance |
Pn3G is characterized by complementary spectroscopic techniques:
Technique | Key Signatures |
---|---|
UV-Vis (0.1% HCl/MeOH) | λₘₐₓ: 280 nm, 330 nm (sh), 520 nm |
ESI-MS (Positive Mode) | MS: m/z 463.1 [M]⁺; MS/MS: m/z 463→301 [M-glucose]⁺; m/z 301→286 [M-CH₃]⁺ |
¹H NMR (500 MHz, CD₃OD/DCl) | δ 8.92 (s, H-4), 8.15 (d, H-2'), 7.95 (dd, H-6'), 6.95 (d, H-5'), 6.90 (d, H-8), 6.85 (d, H-6), 5.15 (d, J=7.5 Hz, H-1"), 3.95 (s, -OCH₃), Glucose protons 3.0-4.0 ppm |
HPLC Retention | Relative retention time (RRT) typically between cyanidin-3-glucoside and malvidin-3-glucoside on C18 columns |
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